molecular formula C11H10N2O2 B15210653 4-Isoxazolecarboxamide, 5-methyl-N-phenyl- CAS No. 134319-17-8

4-Isoxazolecarboxamide, 5-methyl-N-phenyl-

Cat. No.: B15210653
CAS No.: 134319-17-8
M. Wt: 202.21 g/mol
InChI Key: ZYEWRBNSDKQNSJ-UHFFFAOYSA-N
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Description

5-Methyl-N-phenylisoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . This compound, with the molecular formula C11H10N2O2, has a molecular weight of 202.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-phenylisoxazole-4-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-4-carboxylic acid. This reaction can be catalyzed by various reagents and conditions, including the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of 5-Methyl-N-phenylisoxazole-4-carboxamide may involve large-scale synthesis using similar coupling reactions. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Metal-free synthetic routes are also explored to reduce the toxicity and waste associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-phenylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrile oxides, captodative olefins, and methyl crotonate derivatives. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins leads to the formation of 5-substituted amino-isoxazole derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-N-phenylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on succinate dehydrogenase or other mitochondrial enzymes, affecting cellular metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Methyl-N-phenylisoxazole-4-carboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .

Properties

CAS No.

134319-17-8

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-methyl-N-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

ZYEWRBNSDKQNSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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